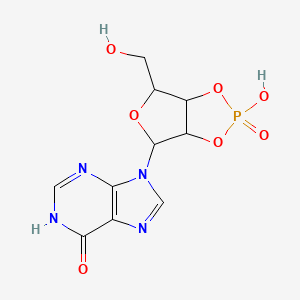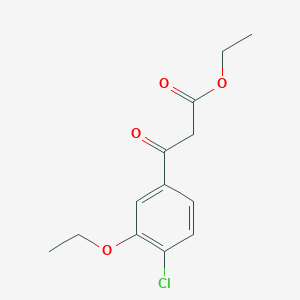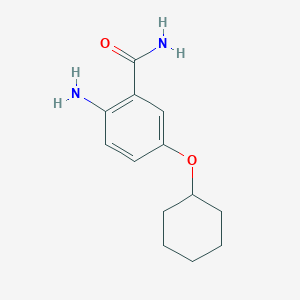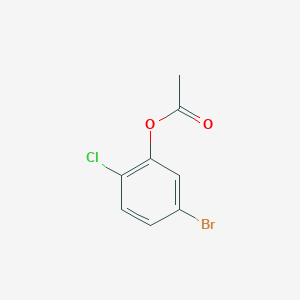
4-Pyridoxic Acid-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridoxic Acid-d2: is a deuterated form of 4-pyridoxic acid, which is a metabolite of pyridoxine (vitamin B6). This compound is used as a stable isotope tracer in scientific experiments due to its enhanced stability compared to its non-deuterated counterpart. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridoxic Acid-d2 involves the replacement of some or all of the hydrogen atoms in 4-pyridoxic acid with deuterium atoms. This can be achieved by using deuterated reagents or by exposing 4-pyridoxic acid to deuterium gas or heavy water. The deuterated form can be characterized by using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the 4-pyridoxic acid molecule.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridoxic Acid-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the stability of the deuterated compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid .
Applications De Recherche Scientifique
4-Pyridoxic Acid-d2 has numerous applications in scientific research:
Chemistry: It is used as a stable isotope tracer in metabolic studies to investigate the metabolism and kinetics of pyridoxine and its metabolites in humans and animals.
Biology: It serves as a biomarker for vitamin B6 status and is used in studies related to vitamin B6 metabolism.
Medicine: this compound is used in pharmacokinetic studies to evaluate the effects of drugs on vitamin B6 metabolism and to monitor endogenous biomarkers.
Industry: It is used in the development of analytical methods for the quantification of B vitamins and their derivatives in biological samples
Mécanisme D'action
The mechanism of action of 4-Pyridoxic Acid-d2 involves its role as a metabolite of pyridoxine. It is involved in the degradation pathway of pyridoxine, where it is oxidized to 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid by the enzyme 4-pyridoxic acid dehydrogenase . This enzyme is a membrane-bound FAD-dependent enzyme that catalyzes the oxidation reaction, coupling with the reduction of 2,6-dichloroindophenol .
Comparaison Avec Des Composés Similaires
- Pyridoxine (PN)
- Pyridoxal (PL)
- Pyridoxal 5’-phosphate (PLP)
- Pyridoxamine (PM)
- Pyridoxamine 5’-phosphate (PMP)
Comparison: 4-Pyridoxic Acid-d2 is unique due to its deuterated form, which provides enhanced stability and allows for its use as a stable isotope tracer in scientific experiments. Unlike its non-deuterated counterparts, this compound can be easily detected and quantified in biological samples using analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
5-[dideuterio(hydroxy)methyl]-3-hydroxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2 |
Clé InChI |
HXACOUQIXZGNBF-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CN=C(C(=C1C(=O)O)O)C)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)










![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)

